molecular formula C7H15NO2 B3371851 2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine CAS No. 81835-66-7

2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine

Cat. No.: B3371851
CAS No.: 81835-66-7
M. Wt: 145.2 g/mol
InChI Key: XBJOWTKIJYWPTA-UHFFFAOYSA-N
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Description

2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Acid catalysts: Toluene sulfonic acid, hydrochloric acid (HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable intermediates and protect carbonyl groups makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-7(3-4-8)9-5-6-10-7/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJOWTKIJYWPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 2
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 3
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 4
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 5
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine
Reactant of Route 6
2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine

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